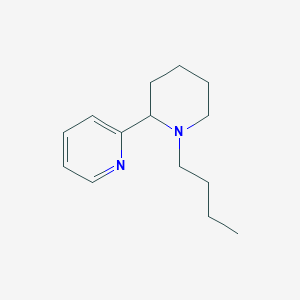

2-(1-Butylpiperidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

2-(1-butylpiperidin-2-yl)pyridine |

InChI |

InChI=1S/C14H22N2/c1-2-3-11-16-12-7-5-9-14(16)13-8-4-6-10-15-13/h4,6,8,10,14H,2-3,5,7,9,11-12H2,1H3 |

InChI Key |

QVILVZJRCGDQMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCCCC1C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Total Synthesis of 2-(1-Butylpiperidin-2-yl)pyridine

The total synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the piperidine (B6355638) ring from a pyridine (B92270) precursor followed by or preceded by N-alkylation.

The most common route to synthesize the piperidine core involves the hydrogenation of a corresponding pyridine derivative. nih.gov This fundamental process is a cornerstone of modern organic synthesis for producing N-heterocycles. nih.gov

A primary pathway starts with 2-substituted pyridines. The synthesis generally follows two main sequences:

Pyridine Reduction followed by N-Alkylation: In this approach, a suitable 2-substituted pyridine, such as 2-picoline, is first reduced to the corresponding piperidine. The catalytic hydrogenation of the pyridine ring is typically performed using transition metal catalysts like platinum, palladium, rhodium, or ruthenium under hydrogen pressure. nih.gov The resulting 2-substituted piperidine then undergoes N-alkylation with a butylating agent, such as butyl bromide or butyl iodide, via a standard SN2 reaction mechanism where the nucleophilic piperidine nitrogen attacks the electrophilic carbon of the butyl halide.

N-Alkylation of Pyridinium (B92312) Salt followed by Reduction: Alternatively, the pyridine precursor can first be N-butylated to form a pyridinium salt. This salt is then subjected to reduction. This method can sometimes offer different selectivity and reactivity compared to the reduction of the neutral pyridine.

Another significant synthetic strategy involves the functionalization of the pyridine ring prior to reduction. For instance, a 2-halopyridine can undergo a nucleophilic aromatic substitution (SNAr) reaction. beilstein-journals.org Similarly, Suzuki-Miyaura cross-coupling reactions can be employed to introduce various substituents onto the pyridine ring before its subsequent reduction. nih.govmdpi.com The synthesis can also proceed through pyridine N-oxides, which activates the C2 position for nucleophilic attack. mdpi.comnih.gov

A versatile method for creating substituted piperidines involves the intramolecular amination of boronic esters containing a methoxyamine group. nih.gov This reaction proceeds through the formation of an N-B bond and a subsequent 1,2-metalate shift within the boron-intermediate. nih.gov

Table 1: Comparison of General Synthetic Pathways

| Pathway | Key Reaction | Description | Reference |

|---|---|---|---|

| Route 1 | Catalytic Hydrogenation | Reduction of a 2-substituted pyridine to a piperidine, followed by N-butylation. | nih.gov |

| Route 2 | SNAr Reaction | Nucleophilic substitution on a 2-halopyridine precursor before reduction of the ring. | beilstein-journals.org |

| Route 3 | Pyridine N-Oxide Functionalization | Activation of the pyridine ring at the C2 position for nucleophilic attack, followed by reduction. | mdpi.comnih.gov |

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the catalytic hydrogenation of the pyridine ring, the choice of catalyst, solvent, temperature, and hydrogen pressure are critical variables. Different catalysts exhibit varying efficiencies and selectivities. For instance, rhodium- and ruthenium-based catalysts are often effective under milder conditions than platinum or palladium.

In the N-alkylation step, the choice of the butylating agent and the base (if used) can significantly impact the reaction rate and the formation of byproducts. The use of a non-nucleophilic base can help to prevent side reactions. Solvent choice is also important; polar aprotic solvents like DMF or acetonitrile (B52724) are often suitable for SN2 reactions.

A study on the synthesis of pyridine-2-yl substituted ureas highlighted the importance of optimizing reagent stoichiometry and acid catalysis to achieve high conversion rates and yields. researchgate.net For example, reducing the excess of one reagent and using catalytic amounts of an acid promoter were key to developing a more atom-economical and "green" synthesis. researchgate.net These principles of optimizing reagent amounts and catalytic conditions are directly applicable to the synthesis of this compound to ensure an efficient and high-yielding process. researchgate.net

Table 2: Parameters for Optimization in Synthesis

| Parameter | Hydrogenation Step | N-Alkylation Step | Considerations for Optimization |

|---|---|---|---|

| Catalyst/Reagent | Pt, Pd, Rh, Ru | Butyl bromide, Butyl iodide | Selectivity, reactivity, cost, and prevention of side reactions or catalyst poisoning. nih.gov |

| Solvent | Alcohols (e.g., EtOH), Acetic Acid | DMF, Acetonitrile, THF | Solubility of reactants, influence on reaction rate and mechanism. |

| Temperature | 25-100 °C | 25-80 °C | Balancing reaction rate with the stability of reactants and products. |

| Pressure | 1-100 atm H₂ | Atmospheric | Higher pressure can increase hydrogenation rate but requires specialized equipment. |

Stereoselective Synthesis and Enantiomeric Enrichment

The C2 position of the piperidine ring in this compound is a chiral center. Therefore, the compound can exist as a pair of enantiomers. The synthesis of single-enantiomer drugs is of paramount importance, as different enantiomers can have vastly different biological activities. nih.gov

Asymmetric synthesis aims to produce a specific enantiomer directly. nih.gov Several strategies can be employed:

Asymmetric Hydrogenation: This involves the reduction of a pyridine or a tetrahydropyridine (B1245486) precursor using a chiral catalyst. These catalysts, typically transition metals complexed with chiral ligands, create a chiral environment that favors the formation of one enantiomer over the other.

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For example, chiral amino acids can be converted into enantiopure piperidine derivatives through a series of chemical transformations.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a key reaction, such as reduction or alkylation. google.comgoogle.com After the desired stereocenter is set, the auxiliary is removed. For instance, a chiral amine can be reacted with a precursor to form a diastereomeric intermediate, which is then reduced stereoselectively. google.com

When a racemic mixture is produced, resolution techniques are used to separate the enantiomers. The most common method is the formation of diastereomeric salts.

Diastereomeric Salt Formation: The racemic mixture of this compound, which is basic, is treated with a single enantiomer of a chiral acid (a resolving agent), such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid. This reaction produces a mixture of two diastereomeric salts.

Separation and Recovery: These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the amine is recovered by treatment with a base to neutralize the chiral acid.

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Separation Principle |

|---|---|---|

| Tartaric Acid | Chiral Dicarboxylic Acid | Forms diastereomeric salts with different solubilities. |

| Camphorsulfonic Acid | Chiral Sulfonic Acid | Forms diastereomeric salts, often highly crystalline. |

| Dibenzoyltartaric Acid | Chiral Dicarboxylic Acid Derivative | Provides bulkier salts which can aid in crystallization. |

| Mandelic Acid | Chiral α-Hydroxy Acid | Another common resolving agent for basic compounds. |

Design and Synthesis of Structurally Related Analogues

The design and synthesis of analogues of this compound are crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govresearchgate.net Modifications can be made to the butyl group, the piperidine ring, and the pyridine ring.

Modification of the Butyl Group: The N-butyl group can be replaced with other alkyl chains of varying lengths or with groups containing other functionalities (e.g., amides, ethers) to explore their impact on biological activity. For example, research on CCR5 antagonists involved synthesizing analogues where the N-butyl group was part of a larger amide-containing chain. nih.gov

Modification of the Piperidine Ring: Substituents can be introduced at other positions on the piperidine ring. The synthesis of such analogues would require appropriately substituted precursors or selective functionalization of the piperidine ring itself.

Modification of the Pyridine Ring: The pyridine ring can be substituted with various groups (e.g., chloro, methoxy) to alter its electronic properties and steric profile. mdpi.com Furthermore, the entire pyridine ring can be replaced by other heterocyclic systems, such as pyrimidine (B1678525), to investigate the importance of the pyridine nitrogen for biological interactions. mdpi.comnih.gov The synthesis of these analogues often relies on cross-coupling reactions like the Suzuki-Miyaura reaction to attach different aryl or heteroaryl groups. mdpi.com

Table 4: Strategies for Analogue Synthesis

| Modification Site | Example Modification | Synthetic Approach | Reference |

|---|---|---|---|

| N-Alkyl Group | Replacement of butyl with a butyl-amide chain | N-acylation or reductive amination with a suitable amine. | nih.gov |

| Pyridine Ring | Introduction of an aryl or benzofuran (B130515) group | Suzuki-Miyaura cross-coupling on a halo-pyridine precursor. | mdpi.com |

| Pyridine Ring | Replacement with a pyrimidine ring | Synthesis starting from pyrimidine precursors instead of pyridine precursors. | nih.gov |

| Piperidine Ring | Introduction of additional substituents | Use of a pre-functionalized pyridine or piperidine starting material. | nih.gov |

Strategies for Modification of the Pyridine Moiety

The pyridine ring of this compound is susceptible to a variety of chemical modifications, allowing for the introduction of diverse functional groups that can modulate the electronic and steric properties of the molecule.

One common approach is the direct C-H arylation of the pyridine ring. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. For instance, the reaction of a pyridine N-oxide derivative with aryl bromides in the presence of a palladium catalyst can selectively introduce an aryl group at the C2 position. The N-oxide can be subsequently removed by reduction.

Another strategy involves the transformation of the pyridine ring itself. Recent advances in "skeletal editing" have demonstrated the conversion of pyrimidines into pyridines. nih.gov This involves a one-pot, two-step process where the pyrimidine is first activated, followed by a nucleophilic addition and a Dimroth rearrangement to yield the corresponding pyridine. This method offers a unique entry to highly substituted pyridine derivatives.

The table below summarizes some of the key strategies for modifying the pyridine moiety.

| Modification Strategy | Reagents and Conditions | Outcome | Key Features |

| Direct C-H Arylation | Pd catalyst, aryl halide, base | Introduction of an aryl substituent on the pyridine ring. | Allows for the installation of a wide range of aryl groups. |

| Skeletal Editing | Triflic anhydride (B1165640) (Tf₂O), nucleophile | Conversion of a pyrimidine precursor to a substituted pyridine. | Enables access to complex substitution patterns not easily achieved by other means. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, alkoxide), activated pyridine (e.g., with a leaving group) | Replacement of a leaving group on the pyridine ring with a nucleophile. | A classical and reliable method for introducing various functional groups. |

Strategies for Modification of the Piperidine Moiety

The piperidine ring offers multiple sites for functionalization, enabling the introduction of substituents that can influence the molecule's conformation and biological activity.

Rhodium-catalyzed C-H insertion reactions provide a powerful tool for the direct functionalization of the piperidine ring. acs.org The site-selectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. For instance, different rhodium catalysts can direct the insertion of a carbene to either the C2, C3, or C4 position of the piperidine ring.

Another approach involves the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. asianpubs.org This method allows for the preparation of enantioenriched piperidine derivatives that can be further functionalized at the 4-position. The methylene (B1212753) group can be transformed into a variety of other functional groups without loss of enantiopurity.

Below is a table outlining common strategies for piperidine modification.

| Modification Strategy | Reagents and Conditions | Outcome | Key Features |

| Rhodium-Catalyzed C-H Insertion | Rhodium catalyst, diazo compound | Introduction of a functionalized side chain at a specific C-H bond. | Offers high regioselectivity and stereoselectivity. |

| Kinetic Resolution and Functionalization | Chiral base (e.g., sparteine), n-BuLi, electrophile | Asymmetric synthesis of substituted piperidines. | Provides access to enantiomerically pure compounds with diverse functionalities. |

| Reductive Amination | Ketone or aldehyde, reducing agent (e.g., NaBH(OAc)₃) | Introduction of substituents at the piperidine nitrogen. | A versatile method for creating tertiary amines with a wide range of R groups. |

Introduction of Diverse Linker Moieties and Substituents

The introduction of linker moieties and various substituents is a key strategy for developing derivatives of this compound with specific properties, often for applications in medicinal chemistry. These linkers can connect the core scaffold to other pharmacophores or functional groups.

Amide bond formation is a widely used method for introducing linkers. bldpharm.com For example, a carboxylic acid-functionalized derivative of the core molecule can be coupled with an amine-containing linker using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers another efficient way to introduce linkers. A derivative of the core molecule bearing an azide (B81097) or alkyne functionality can be readily coupled with a linker containing the complementary functional group. This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.

The following table details methods for introducing linkers and substituents.

| Linker Introduction Strategy | Reagents and Conditions | Resulting Linkage | Key Features |

| Amide Coupling | Carboxylic acid, amine, coupling agents (e.g., EDC, HOBt) | Amide bond | A robust and well-established method for creating stable linkers. |

| Click Chemistry (CuAAC) | Azide, alkyne, copper catalyst | Triazole ring | Highly efficient, regioselective, and biocompatible. |

| Ether Synthesis (Williamson) | Alkoxide, alkyl halide | Ether linkage | A classical method for forming C-O-C bonds. |

Advanced Spectroscopic and Stereochemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-(1-Butylpiperidin-2-yl)pyridine. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, while 2D NMR techniques such as COSY and HSQC reveal the connectivity between these atoms.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring, as well as the butyl group. The aromatic protons on the pyridine ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the piperidine ring and the butyl chain would appear in the more upfield region.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing characteristic signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the piperidine and butyl substituents.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) |

| Pyridine H | 7.0 - 8.5 |

| Piperidine H | 1.5 - 3.5 |

| Butyl H | 0.9 - 3.0 |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (ppm) |

| Pyridine C | 120 - 160 |

| Piperidine C | 20 - 70 |

| Butyl C | 13 - 60 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and confirm the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in unequivocally establishing the elemental composition.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Characteristic fragmentation pathways for this molecule would likely involve cleavage of the butyl group, opening of the piperidine ring, and fragmentation of the pyridine ring. Analysis of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Chiroptical Spectroscopy for Absolute Configuration and Enantiomeric Purity Assessment (e.g., ECD, VCD)

Given that this compound possesses a stereocenter at the 2-position of the piperidine ring, it is a chiral molecule existing as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for determining the absolute configuration of these enantiomers.

By comparing the experimentally measured ECD and VCD spectra with those predicted from quantum chemical calculations for a specific enantiomer (e.g., the (S)- or (R)-configuration), the absolute stereochemistry of the sample can be assigned. These techniques are also highly sensitive for assessing the enantiomeric purity of the compound.

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for molecules that can be obtained as single crystals. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule in the solid state.

For this compound, an X-ray crystal structure would reveal the exact conformation of the piperidine ring (e.g., chair or boat conformation), the orientation of the butyl group, and the relative spatial arrangement of the pyridine and piperidine rings. This detailed architectural information is crucial for understanding intermolecular interactions in the solid state and for structure-activity relationship studies.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-(1-Butylpiperidin-2-yl)pyridine. These methods, such as ab initio calculations, provide insights into the electronic and spatial structure of piperidine (B6355638) and its derivatives. osi.lv For instance, non-empirical quantum-chemical calculations using methods like RHF/6-31G(d) and MP2/6-31G(d) can be employed to determine the most stable conformations of the piperidine ring. Studies on N-methylpiperidine and its chloro-substituted derivatives have shown that an equatorially placed methyl group is energetically more favorable than an axial one. osi.lv This preference is due to the minimization of steric hindrance. Similarly, for this compound, these calculations can predict the preferred orientation of the butyl group and the pyridine (B92270) ring relative to the piperidine core.

The electronic properties, such as the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO), are also elucidated through these calculations. nih.gov This information is crucial for understanding the reactivity of the molecule and its potential to engage in various types of intermolecular interactions, which is a key aspect of its biological activity.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnottingham.ac.uk This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target. For a molecule like this compound, docking simulations can help identify potential biological targets and elucidate the structural basis of its activity. The process involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function. nottingham.ac.uk

Studies on related piperidine and pyridine derivatives have demonstrated the utility of molecular docking in identifying potent inhibitors for various targets, including enzymes and receptors. nih.govnih.govmdpi.com For example, docking studies on piperidine derivatives have been used to explore their potential as inhibitors of the main protease (Mpro) of SARS-CoV-2. nih.gov

A critical outcome of molecular docking is the identification of the key amino acid residues that form the binding pocket and the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govmdpi.com For this compound, the nitrogen atom of the pyridine ring and the piperidine ring can act as hydrogen bond acceptors, while the butyl group can engage in hydrophobic interactions within a nonpolar pocket of the receptor.

For instance, in a study of trifluoromethyl-functionalized piperidine derivatives as elastase inhibitors, binding analysis revealed that a fluorine atom formed hydrogen and hydrophobic bonds with threonine residues in the active site. nih.gov Similarly, docking studies of phenylpiperazine derivatives with the DNA-Topo II complex showed the formation of hydrogen bonds with aspartic acid residues. mdpi.com These insights are invaluable for understanding the mechanism of action and for designing new analogs with improved binding affinity.

Molecular docking predicts the most likely binding mode, which includes both the position and orientation (pose) of the ligand within the binding site, as well as its conformation. nih.gov The scoring function ranks different poses based on their predicted binding energy, with lower energy scores indicating more favorable binding. nih.gov The predicted binding mode for this compound would reveal the spatial arrangement of its pyridine, piperidine, and butyl moieties within the target's active site.

The validation of docking protocols is often performed by redocking a co-crystallized ligand into its known binding site and comparing the predicted pose with the experimental one, typically by calculating the root-mean-square deviation (RMSD). nih.gov This ensures the reliability of the docking setup for screening new compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined activities. These models can then be used to predict the activity of new, untested compounds.

For piperidine derivatives, QSAR studies have been successfully applied to model their inhibitory activity against various targets. nih.govnih.govresearchgate.net For example, a QSAR study on piperidinopyridine and piperidinopyrimidine analogs as inhibitors of oxidosqualene cyclase used molecular descriptors related to electronic, steric, and hydrophobic properties to develop predictive models. researchgate.net Such models can guide the rational design of more potent analogs of this compound by identifying the key structural features that influence its biological activity. The statistical robustness of QSAR models is typically assessed through internal and external validation techniques. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, accounting for the flexibility of both the ligand and the protein. nih.govplos.orgresearchgate.net This method is used to assess the stability of the predicted binding mode from docking studies and to explore the conformational landscape of the complex. nih.govresearchgate.net For this compound, an MD simulation would start with the docked complex and simulate its movements under physiological conditions.

Pharmacophore Modelling and Virtual Screening Applications for Novel Ligand Discovery

Pharmacophore modeling is a powerful tool in ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. nih.govnih.gov This model can be generated from a set of known active ligands or from a ligand-protein complex structure.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore features. nih.govnih.gov This process, known as virtual screening, can efficiently identify structurally diverse compounds with a high probability of being active. The pyridine and piperidine scaffolds present in this compound are common features in many bioactive molecules, making this scaffold amenable to pharmacophore-based discovery approaches. nih.govnih.gov For example, a pharmacophore-based virtual screening of several databases led to the identification of potential inhibitors for Plasmodium falciparum 5-aminolevulinate synthase. nih.gov

Mechanistic Investigations of Biological Interactions in Vitro and Pre Clinical Non Efficacy Focus

Receptor Binding Affinity and Selectivity Profiling

The ability of 2-(1-Butylpiperidin-2-yl)pyridine and its analogs to bind to various neurotransmitter receptors has been a key area of research. These studies are crucial for understanding the compound's potential pharmacological profile.

Dopamine (B1211576) Receptor Subtype Interactions

Investigations into the interaction of this compound analogs with dopamine receptors have revealed a notable affinity for the D4 subtype. For instance, the compound 1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1), which shares the butylpiperidine moiety, demonstrated significant D4 receptor selectivity over D2 and D3 receptors. nih.gov This selectivity is a key finding, as the D4 receptor is implicated in various neurological processes. nih.gov Further modifications to the core structure have been explored to optimize this D4 receptor affinity and selectivity. nih.gov

Table 1: Dopamine Receptor Binding Affinity of a Related Analog

| Compound | Receptor Subtype | Binding Affinity (Kᵢ) | Selectivity |

|---|---|---|---|

| 77-LH-28-1 | D₄ | High | Selective over D₂ and D₃ |

Data derived from studies on a structurally related analog. nih.gov

Serotonin (B10506) Receptor Subtype Interactions

The serotonin (5-HT) receptor system is another important target for psychoactive compounds. Research has shown that N-arylmethyl substitutions on related structures can significantly increase affinity for the 5-HT₂A receptor. nih.gov While specific data for this compound is limited, the broader class of compounds suggests potential interactions. For example, some N-substituted piperidines have been evaluated for their binding to 5-HT₇ receptors, which are involved in mood and sleep regulation. nih.gov

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Binding Studies

Muscarinic acetylcholine receptors are involved in a wide range of physiological functions. Studies on analogs of this compound have explored their affinity for different mAChR subtypes (M₁-M₅). The bitopic agonist 1-[3-(4-butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1) was initially investigated for its M₁ mAChR activity before its high affinity for the D₄ receptor was discovered. nih.gov This dual affinity highlights the complex pharmacology of this class of compounds.

Other Neurotransmitter Receptor Ligand Profiling

Beyond dopamine, serotonin, and muscarinic receptors, the broader class of piperidine-containing compounds has been profiled against other neurotransmitter receptors. For example, certain N-phenylpiperazine analogs show high affinity for alpha-adrenergic receptor subtypes. mdpi.com This underscores the importance of comprehensive receptor screening to understand the full spectrum of a compound's biological interactions.

Enzyme Inhibition and Activation Studies

In addition to receptor binding, the modulation of enzyme activity is another critical aspect of a compound's mechanistic profile.

Sphingosine Kinase 1 (SphK1) Modulation

Atypical Protein Kinase C (aPKC) Isoform Modulation

There is currently no available scientific literature or data detailing any modulatory effects of this compound on atypical Protein Kinase C (aPKC) isoforms.

Cholinesterase Enzyme Interactions

No studies have been published that investigate or define the interactions between this compound and cholinesterase enzymes, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Consequently, data on its potential inhibitory or modulatory activity, including IC50 values or binding characteristics at the catalytic or peripheral anionic sites, are not available.

In Vitro Cellular Pathway Perturbation Studies

Comprehensive searches for in vitro studies examining the effects of this compound on various cellular pathways did not yield any specific results for this compound.

Ligand-Induced G-Protein Signaling Pathway Activation/Inhibition

There is no published research on the activity of this compound at G-protein coupled receptors (GPCRs). Information regarding its potential to induce or inhibit G-protein signaling pathways, as measured by secondary messenger assays like cAMP accumulation or through β-arrestin recruitment assays, is not available.

Neurochemical Modulation in Cellular Models

No in vitro studies have been documented that explore the effects of this compound on neurochemical pathways in cellular models. Data on its binding affinity or functional activity at key neurological targets, such as dopamine or serotonin receptors, have not been reported.

Evaluation of Anti-Mycobacterial Activity in In Vitro Models

There are no available studies that have evaluated this compound for its anti-mycobacterial properties. Data on its activity against Mycobacterium tuberculosis or other mycobacterial species, including Minimum Inhibitory Concentration (MIC) values, are absent from the published record.

Ligand-Target Engagement Studies in Pre-clinical Animal Models (Mechanistic, Non-Efficacy Focus)

Comprehensive searches of available scientific literature did not yield specific data regarding in vivo ligand-target engagement studies, including receptor occupancy and neurotransmitter modulation, for the chemical compound this compound. The following sections on receptor occupancy quantification and neurotransmitter modulation therefore remain unaddressed due to the absence of published research findings for this specific molecule.

Receptor Occupancy Quantification in Brain Regions

No data is publicly available from preclinical animal model studies to quantify the receptor occupancy of this compound in specific brain regions.

Modulation of Neurotransmitter Release and Metabolism

There is no available research data from preclinical studies detailing the effects of this compound on the release and metabolism of neurotransmitters.

Structure Activity Relationship Sar and Ligand Design Principles

Correlating Structural Modifications with Mechanistic Biological Responses

The biological profile of 2-(1-Butylpiperidin-2-yl)pyridine derivatives is intricately linked to their structural architecture. Research into analogous compounds, particularly those sharing the pyridine (B92270) and piperidine (B6355638) moieties, has revealed that specific substitutions can elicit a range of biological responses, from antimicrobial to anticancer activities.

For instance, in a series of pyridine-connected piperidine derivatives, the nature of substituents on the pyridine ring and the piperidine nitrogen was found to be a critical determinant of their biological efficacy. While the core this compound structure provides a foundational framework, modifications are essential for targeted activity. Studies on related pyridine derivatives have shown that the introduction of specific functional groups can enhance their antiproliferative activity. For example, the presence and strategic placement of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups on the pyridine ring have been correlated with increased potency against various cancer cell lines. nih.govnih.gov Conversely, the addition of bulky groups or halogen atoms has been observed to diminish this activity. nih.govnih.gov

In the context of antifungal agents, derivatives of piperidine have demonstrated that even minor structural changes can lead to significant variations in minimum inhibitory concentration (MIC) values. For some piperidine-based compounds, the introduction of a triazolylacetamide moiety resulted in potent antifungal activity, inducing apoptosis and cell cycle arrest in pathogenic fungi. researchgate.net This underscores the principle that the biological mechanism is highly dependent on the specific chemical functionalities appended to the core structure.

Identification of Key Pharmacophoric Elements for Target Interaction

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For derivatives of this compound, key pharmacophoric elements can be inferred from broader studies on pyridine- and piperidine-containing ligands.

The pyridine ring itself is a crucial pharmacophoric element, often involved in π-π stacking interactions with aromatic residues in the binding sites of target proteins. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, further anchoring the ligand to its target. The piperidine ring, with its non-planar, chair-like conformation, provides a three-dimensional scaffold that can orient substituents in specific spatial arrangements, which is critical for optimal receptor engagement.

The N-butyl group on the piperidine ring is another key feature, contributing to the lipophilicity of the molecule. This property influences the compound's ability to cross cell membranes and can also engage in hydrophobic interactions within the binding pocket of a target. The linkage between the pyridine and piperidine rings at the 2-position of both rings establishes a specific spatial relationship between these two core pharmacophoric elements.

Development of Design Strategies for Modulated Potency and Selectivity

The development of potent and selective ligands based on the this compound scaffold necessitates strategic design approaches. One primary strategy involves the systematic modification of its core components to optimize interactions with a specific biological target while minimizing off-target effects.

For instance, to enhance potency, medicinal chemists often focus on introducing substituents that can form additional favorable interactions, such as hydrogen bonds or salt bridges, with the target protein. This can be guided by computational modeling and a deep understanding of the target's binding site topology.

Selectivity, the ability of a compound to interact with a specific target over others, is a critical aspect of drug design. For pyridine derivatives, achieving selectivity can be accomplished by exploiting subtle differences in the binding sites of related receptors or enzymes. For example, in the design of serotonin (B10506) receptor ligands, modifications to the aromatic ring system or the nature of linker groups can shift the selectivity profile of a compound towards a specific receptor subtype. nih.gov A strategy of "scaffold hopping," where one core structure is replaced by another with similar spatial and electronic properties, can also be employed to improve selectivity and other pharmacokinetic properties.

Bioisosteric Replacements and Their Impact on Receptor Binding and Enzyme Modulation

Bioisosterism, the practice of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a powerful tool in medicinal chemistry. mdpi.com This strategy can be used to enhance potency, improve metabolic stability, or reduce toxicity.

In the context of this compound, various bioisosteric replacements can be envisioned. For example, the pyridine ring could be replaced with other five- or six-membered heterocycles, such as thiophene (B33073) or pyrimidine (B1678525), to explore different electronic distributions and hydrogen bonding patterns. mdpi.com The replacement of a methoxy group with a fluorine atom is a common bioisosteric switch that can alter the lipophilicity and metabolic stability of a compound. chemrxiv.org

The amide bond, often susceptible to metabolic hydrolysis, can be replaced with more stable linkers like a 1,2,3-triazole. This has been successfully demonstrated in the development of dopamine (B1211576) D4 receptor ligands, where the triazole analogs maintained high affinity and selectivity while exhibiting improved metabolic stability. chemrxiv.org Such replacements can significantly impact how the ligand binds to its receptor and modulates its function.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Pyridine Ring | Thiophene, Pyrimidine, Phenyl | Modulate electronics, hydrogen bonding, and π-stacking interactions. |

| Butyl Group | Cyclobutyl, Pentyl, Alkoxyethyl | Alter lipophilicity, steric bulk, and metabolic stability. |

| Amide Linker (in derivatives) | 1,2,3-Triazole, Ester, Ether | Enhance metabolic stability and modify geometric constraints. |

| Methoxy Group | Fluorine, Hydroxyl, Methyl | Fine-tune electronic properties, lipophilicity, and hydrogen bonding capacity. |

Stereochemical Influences on Ligand-Target Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in ligand-target recognition. The this compound molecule possesses a chiral center at the 2-position of the piperidine ring. This means it can exist as two enantiomers, which are non-superimposable mirror images of each other.

It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit vastly different biological activities. One enantiomer may bind with high affinity to a target receptor, while the other may be significantly less active or even interact with a different target altogether. This is because the binding sites of biological macromolecules are themselves chiral, and thus can differentiate between the stereoisomers of a ligand.

Therefore, the synthesis and biological evaluation of individual enantiomers of this compound and its derivatives are crucial for understanding their SAR. The absolute configuration of the chiral center dictates the precise spatial orientation of the pyridine and N-butyl groups, which in turn determines how effectively the ligand can fit into its binding site. The development of stereoselective syntheses is thus a key aspect of optimizing the therapeutic potential of this class of compounds.

Analytical Methodologies for Compound Research

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation

Chromatographic methods are the cornerstone for assessing the purity of synthesized compounds and for isolating them from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for this purpose.

For compounds containing the butyl-piperidine moiety, such as Bupivacaine, HPLC is a widely used technique. Reversed-phase HPLC (RP-HPLC) is frequently employed for purity analysis and assay determination. A typical method involves a C18 column, which separates compounds based on their hydrophobicity. jocpr.com For instance, a stability-indicating HPLC method for Bupivacaine utilized a C18 column (50 x 4.6mm, 1.8µm) with a mobile phase consisting of a phosphate (B84403) buffer (pH 6.8), acetonitrile (B52724), and water, allowing for the successful separation of the main compound from its potential degradants within a short run time. jocpr.com The detection is commonly performed using an ultraviolet (UV) detector, with the wavelength set to maximize the analyte's absorbance, such as 234 nm. jocpr.com

The enantiomeric nature of many piperidine (B6355638) derivatives necessitates the use of chiral chromatography for separating stereoisomers. researchgate.netmdpi.com For Bupivacaine enantiomers, HPLC methods have been developed using chiral stationary phases (CSPs) like Chirex 3020. researchgate.netnih.gov These separations often use a non-polar mobile phase, such as a mixture of n-hexane, dichloroethane, and ethanol, to achieve resolution between the (R)- and (S)-enantiomers. researchgate.net The ability to separate enantiomers is critical, as they can exhibit different pharmacological and toxicological profiles. nih.gov

Gas chromatography is also a suitable technique for the analysis of volatile and thermally stable piperidine derivatives. sigmaaldrich.com While less common for non-volatile compounds, derivatization can sometimes be employed to increase volatility and improve separation.

Table 1: Example HPLC Conditions for Analysis of Related Compounds

| Parameter | Method 1 (Assay) jocpr.com | Method 2 (Chiral Separation) researchgate.net | Method 3 (Chiral Separation) nih.gov |

|---|---|---|---|

| Column | C18, 50 x 4.6mm, 1.8µm | Chirex 3020, 250 mm x 4.6 mm | Chirex® 3020 |

| Mobile Phase | 0.2M Phosphate buffer (pH 6.8), Acetonitrile, Water (5:40:650 v/v/v) | n-hexane:dichloroethane:ethanol (82:9:9, v/v/v) | 95% n-hexane:ethanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 234 nm | UV, Polarimetric, Circular Dichroism (CD) | Mass Spectrometry (MS/MS) |

| Column Temperature | 45°C | Not Specified | Not Specified |

Spectrometric Quantification Methods in Complex Research Matrices (e.g., LC-MS/MS in Biological Samples for Distribution Studies)

For pharmacokinetic and distribution studies, it is essential to quantify the compound of interest in complex biological matrices like plasma, serum, or tissue homogenates. mdpi.comnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its exceptional sensitivity and selectivity. researchgate.netresearchgate.net

The development of an LC-MS/MS method for a compound like 2-(1-Butylpiperidin-2-yl)pyridine would involve several key steps. First, an efficient sample preparation technique is required to extract the analyte from the biological matrix and remove interfering substances such as proteins and phospholipids. mdpi.comnih.gov Common methods include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE) with a solvent like n-hexane, or solid-phase extraction (SPE). nih.govnih.gov

The extracted sample is then injected into an HPLC system for chromatographic separation, often using a rapid gradient elution to ensure a short analysis time. nih.gov The eluent from the HPLC column is directed into the mass spectrometer. An electrospray ionization (ESI) source is typically used to ionize the analyte, and the mass spectrometer is operated in the selected reaction monitoring (SRM) mode. nih.gov In SRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored for quantification. This process provides very high specificity, minimizing interference from other compounds in the matrix. nih.gov An isotopically labeled internal standard is often used to ensure high accuracy and precision. researchgate.net

LC-MS/MS methods have been successfully developed for the quantification of Bupivacaine enantiomers in human plasma with lower limits of quantification (LLOQ) in the sub-ng/mL range (e.g., 0.25 ng/mL), which is sensitive enough for pharmacokinetic studies, including those assessing placental transfer. nih.gov

Table 2: Typical LC-MS/MS Parameters for Quantification in Biological Samples

| Parameter | Example Method for Related Compound nih.gov |

|---|---|

| Sample Preparation | Deproteinization with acetonitrile, followed by liquid-liquid extraction with n-hexane |

| Chromatography | Chiral HPLC (Chirex® 3020 column) |

| Mobile Phase | 95% n-hexane:ethanol (80:20, v/v) |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Mode | Selected Reaction Monitoring (SRM) |

| LLOQ | 0.25 ng/mL (total concentration in plasma) |

Method Validation for Reproducibility in Research Settings

To ensure that an analytical method produces reliable and reproducible results, it must be thoroughly validated. unodc.org Method validation is a requirement under guidelines from regulatory bodies like the International Council for Harmonisation (ICH). europa.eu The key parameters for validation of a quantitative bioanalytical method include specificity, linearity, accuracy, precision, limit of quantification (LOQ), and stability. nih.gov

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. unodc.org This is typically assessed by analyzing blank matrix samples to check for interfering peaks at the retention time of the analyte and internal standard. nih.gov

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and a correlation coefficient (r²) of >0.99 is generally required. jocpr.comptfarm.pl

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, expressed as a percentage. Precision is the degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD). europa.eu For bioanalytical methods, accuracy is often expected to be within ±15% (±20% at the LLOQ), and precision (RSD) should not exceed 15% (20% at the LLOQ). researchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. europa.eu For LC-MS/MS methods, this can be in the low ng/mL or even pg/mL range. nih.govresearchgate.net The signal-to-noise ratio for the LOQ is typically required to be at least 10:1.

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage). nih.gov

Validation of an assay for Bupivacaine in human serum, for example, demonstrated linearity in the range of 125 µg·mL⁻¹ to 900 µg·mL⁻¹ with a correlation coefficient of 0.9999. The precision (RSD) for the assay was found to be 0.4%, and accuracy (recovery) was between 98.5% and 101.5%. jocpr.com

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Common Acceptance Criteria researchgate.neteuropa.eu |

|---|---|---|

| Specificity | No significant interference at the retention time of the analyte and internal standard. | Response in blank samples should be <20% of the LLOQ. |

| Linearity | Demonstrates a proportional relationship between concentration and response. | Correlation coefficient (r²) > 0.99 |

| Accuracy | Closeness of measured values to the nominal concentration. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision (Intra- and Inter-day) | The reproducibility of measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. | Analyte response should be ≥10 times the response of the blank. |

| Stability | Analyte stability under various storage and handling conditions. | Mean concentration should be within ±15% of the nominal concentration. |

Conclusion and Future Research Perspectives

Synthesis and Characterization Advancements for Heterocyclic Systems

The synthesis of complex heterocyclic frameworks is constantly evolving, with new methodologies offering greater efficiency, selectivity, and diversity. numberanalytics.comrsc.org For compounds like 2-(1-butylpiperidin-2-yl)pyridine, which contains both pyridine (B92270) and piperidine (B6355638) moieties, recent advancements in catalysis and reaction engineering are particularly relevant.

Modern synthetic techniques that are transforming the field include:

Photocatalysis and Electrochemistry: These methods provide mild and selective ways to construct and functionalize heterocyclic rings. numberanalytics.com

Flow Chemistry: This approach allows for the continuous and controlled synthesis of compounds, improving safety and scalability. numberanalytics.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and increase product yields for a wide range of heterocyclic systems. scispace.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that allow for the construction of complex molecules from three or more starting materials in a single step, which is particularly advantageous for creating diverse libraries of compounds for screening. rsc.org

The characterization of these complex molecules has also seen significant progress. Advanced spectroscopic techniques are crucial for confirming the structure and purity of synthesized compounds. researchgate.netresearchgate.net

| Characterization Technique | Application in Heterocyclic Chemistry |

| NMR Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. numberanalytics.comresearchgate.net |

| Mass Spectrometry | Determines the molecular weight and elemental composition of a compound. researchgate.net |

| FTIR Spectroscopy | Identifies the functional groups present in a molecule. researchgate.net |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, which is invaluable for confirming stereochemistry. nih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | Enables the study of large and complex biomolecular structures, which can be useful for understanding the interaction of heterocyclic compounds with their biological targets. numberanalytics.com |

These advancements in synthesis and characterization will undoubtedly accelerate the discovery and development of novel heterocyclic compounds with desired properties. rsc.org

Elucidation of Unexplored Biological Targets and Mechanistic Hypotheses

While the primary mechanism of action for local anesthetics like bupivacaine, a structurally related compound, is the blockade of voltage-gated sodium channels, there is growing evidence that these molecules may interact with other biological targets. wikipedia.orgnih.govnih.gov Future research on this compound should aim to identify and validate these potential off-target effects, which could lead to the discovery of new therapeutic applications.

One area of particular interest is the modulation of NMDA receptors. Bupivacaine has been shown to inhibit NMDA receptor-mediated synaptic transmission, which is a key process in central sensitization and chronic pain. nih.govresearchgate.net Investigating whether this compound shares this activity could open up new avenues for its use in pain management.

Furthermore, the development of chemical biology tools and techniques offers new opportunities to uncover the molecular targets of small molecules. rsc.org Techniques such as chemical proteomics and activity-based protein profiling can be employed to identify the specific proteins that interact with this compound within a cellular context.

Integration of Advanced Computational and Experimental Approaches in Chemical Biology

The synergy between computational modeling and experimental validation is becoming increasingly crucial in modern drug discovery and chemical biology. frontiersin.orgnih.govnih.gov This integrated approach can significantly accelerate the process of identifying and optimizing new chemical entities. nih.gov

Computational methods that can be applied to the study of this compound include:

Molecular Docking and Dynamics Simulations: These techniques can predict how the compound binds to its target proteins and can provide insights into the molecular basis of its activity. nih.govucsf.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be used to predict the biological activity of new analogs based on their chemical structure.

Machine Learning and Artificial Intelligence: These powerful tools can analyze large datasets to identify patterns and make predictions about the properties and activities of molecules. tandfonline.com

By combining these computational predictions with experimental data from techniques like high-throughput screening and detailed biophysical characterization, researchers can build a more comprehensive understanding of the compound's behavior and guide the design of more potent and selective analogs. frontiersin.orgnih.gov This iterative cycle of computational design and experimental testing is a powerful strategy for advancing chemical biology research. nih.gov

Potential Applications of this compound and Analogues as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological processes. tandfonline.com Due to its specific biological activity, this compound and its analogs have the potential to be developed into valuable chemical probes.

To be an effective chemical probe, a compound should possess several key characteristics:

High Potency and Selectivity: The probe should interact with its intended target at low concentrations and have minimal off-target effects. tandfonline.com

Well-Characterized Mechanism of Action: A clear understanding of how the probe works is essential for interpreting experimental results.

Availability of a Negative Control: A structurally similar but inactive compound is needed to control for non-specific effects.

By modifying the structure of this compound, for example, by introducing photoreactive groups or fluorescent tags, it may be possible to create powerful tools for studying the function and localization of its biological targets.

Stereoselective Pharmacological Research and Chiral Compound Development

The presence of a chiral center in this compound means that it exists as two enantiomers, which are non-superimposable mirror images of each other. nih.gov It is well-established in pharmacology that enantiomers can have significantly different biological activities, pharmacokinetic profiles, and toxicities. researchfloor.orgnih.govmdpi.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. researchfloor.orgveranova.com

Therefore, a critical area for future research is the stereoselective synthesis and pharmacological evaluation of the individual enantiomers of this compound. This involves:

Asymmetric Synthesis: Developing synthetic methods that produce a single enantiomer in high purity. nih.govrsc.org

Chiral Separation: Using techniques like chiral chromatography to separate the racemic mixture into its individual enantiomers. nih.gov

Stereoselective Pharmacological Testing: Evaluating the biological activity of each enantiomer separately to determine which one is responsible for the desired therapeutic effect and which may be associated with unwanted side effects. nih.govnih.gov

The development of single-enantiomer drugs has become a major focus in the pharmaceutical industry, as it can lead to improved therapeutic outcomes and safer medications. mdpi.comveranova.com The notorious case of thalidomide, where one enantiomer was therapeutic while the other was highly teratogenic, serves as a stark reminder of the importance of chirality in drug development. researchfloor.org Regulatory agencies now have stringent requirements for the characterization and testing of chiral compounds. nih.govveranova.com

Q & A

Basic: What are the key structural characterization techniques for 2-(1-Butylpiperidin-2-yl)pyridine, and how are they applied?

Answer:

Structural elucidation typically involves:

- X-ray crystallography : For definitive confirmation of molecular geometry and stereochemistry. Software like SHELXL is widely used for refinement.

- FT-IR and Raman spectroscopy : To identify functional groups (e.g., pyridine ring vibrations at ~1600 cm⁻¹ and piperidine N-H stretches). These methods are critical for verifying synthetic intermediates .

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent effects; the butyl chain’s protons exhibit distinct splitting patterns in the aliphatic region (δ 0.5–2.0 ppm) .

Basic: How is this compound synthesized, and what are common pitfalls?

Answer:

Synthesis often involves:

- Nucleophilic substitution : Reacting 2-chloropyridine with 1-butylpiperidine under basic conditions (e.g., K₂CO₃ in DMF).

- Catalytic coupling : Pd-mediated cross-coupling for regioselective attachment of the butylpiperidine moiety.

Pitfalls : - Byproduct formation : Competing alkylation at the pyridine nitrogen can occur; monitoring via TLC/HPLC is essential.

- Purification challenges : The compound’s hydrophobicity necessitates reversed-phase chromatography or recrystallization from polar aprotic solvents .

Advanced: How can density functional theory (DFT) optimize the electronic properties of this compound for ligand design?

Answer:

DFT (e.g., B3LYP/6-31G*) predicts:

- Charge distribution : The pyridine nitrogen’s electron-withdrawing effect polarizes the piperidine ring, enhancing ligand-receptor interactions.

- Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with redox stability in catalytic applications .

Methodology : - Use exact-exchange functionals (e.g., hybrid DFT) to balance accuracy and computational cost, as validated by Becke’s thermochemical benchmarks (average error: ±2.4 kcal/mol) .

Advanced: How can researchers resolve contradictory spectral data for this compound’s tautomeric forms?

Answer:

Contradictions arise due to pH-dependent tautomerism (pyridine vs. protonated piperidine). Strategies include:

- Multi-technique validation : Combine UV-Vis (λmax shifts at varying pH) with ¹⁵N NMR to track protonation states .

- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for each tautomer .

- Crystallographic evidence : X-ray structures at different pH levels provide unambiguous assignments .

Advanced: What mechanistic insights guide the use of this compound in enzyme inhibition studies?

Answer:

- Binding mode analysis : Molecular docking (e.g., AutoDock Vina) identifies hydrophobic interactions between the butyl chain and enzyme pockets.

- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.

- Mutagenesis studies : Replace key residues (e.g., histidine in active sites) to validate hydrogen-bonding roles of the pyridine nitrogen .

Advanced: How do steric and electronic effects of the butyl group influence the compound’s reactivity?

Answer:

- Steric effects : The bulky butyl group hinders nucleophilic attack at the piperidine nitrogen, favoring regioselective reactions at the pyridine ring.

- Electronic effects : The alkyl chain’s inductive electron donation increases piperidine basicity (pKa ~9.5), enhancing protonation-dependent solubility .

Experimental design : - Compare reactivity with shorter-chain analogs (e.g., methyl or ethyl derivatives) via Hammett plots or kinetic isotope effects .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential volatility and respiratory irritation.

- Waste disposal : Neutralize with dilute acetic acid before aqueous disposal, as recommended for structurally similar piperidine derivatives .

Advanced: How can researchers design pH-responsive molecular switches using this compound?

Answer:

- Protonation-driven conformational changes : The piperidine nitrogen’s protonation at acidic pH induces a chair-to-boat transition, altering the pyridine ring’s orientation.

- Quantum calculations : Model energy barriers (ΔG‡) for rotational isomerism using B3LYP/6-31G* to predict switching kinetics .

- Macroscopic alignment : Immobilize the compound on chiral scaffolds (e.g., cyclopeptides) to amplify unidirectional motion .

Advanced: What strategies validate the compound’s role in supramolecular assembly?

Answer:

- X-ray topology analysis : Identify π-π stacking (pyridine rings) and hydrogen-bonding motifs (piperidine NH).

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding constants (Kd) with host molecules (e.g., cucurbiturils) .

- Dynamic light scattering (DLS) : Monitor aggregate size distribution in solution-phase self-assembly .

Advanced: How to address discrepancies in reported biological activity data?

Answer:

- Dose-response normalization : Account for variations in cell line sensitivity (e.g., IC₅₀ in HeLa vs. HEK293).

- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation, which may explain potency differences .

- Epistatic analysis : CRISPR-Cas9 knockout screens identify off-target pathways affecting activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.